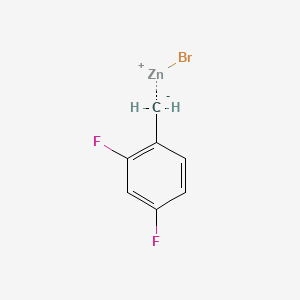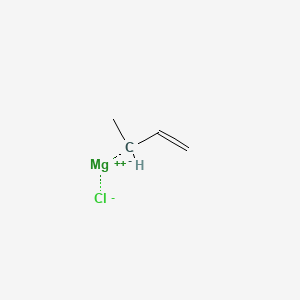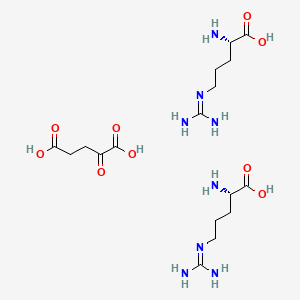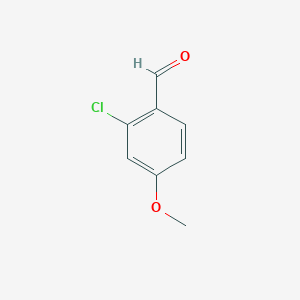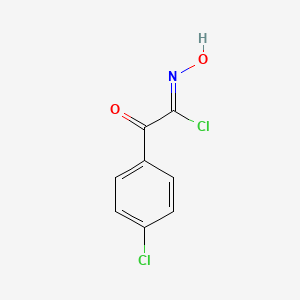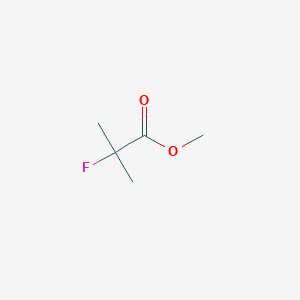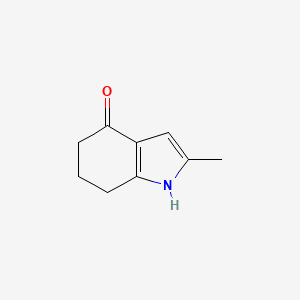![molecular formula C13H15F3O5S B1588564 (R)-4-苯基-2-[[(三氟甲基)磺酰基]氧基]丁酸乙酯 CAS No. 88767-98-0](/img/structure/B1588564.png)
(R)-4-苯基-2-[[(三氟甲基)磺酰基]氧基]丁酸乙酯
描述
Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate is an organic compound that features a trifluoromethylsulfonyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity .
科学研究应用
Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials with enhanced stability and performance.
作用机制
Target of Action
Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate is a compound that primarily targets carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, serving as a bridge in the transfer of electrons during these processes.
Mode of Action
The interaction of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate with its targets involves the introduction of a trifluoromethyl group into the carbon-centered radical intermediates . This process, known as trifluoromethylation, results in the formation of a new compound with altered properties.
Biochemical Pathways
The introduction of the trifluoromethyl group by Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate affects various biochemical pathways. It primarily influences the pathways involving carbon-centered radical intermediates . The downstream effects include the alteration of the chemical and metabolic stability of the compounds involved in these pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate significantly impact its bioavailability. The trifluoromethyl group in the compound enhances its lipophilicity, which can improve absorption and distribution within the body . .
Result of Action
The molecular and cellular effects of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate’s action primarily involve the alteration of the properties of the target compounds. The introduction of the trifluoromethyl group can enhance the effect of these compounds in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
The action, efficacy, and stability of Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate can be influenced by various environmental factors. For instance, the process of photoredox catalysis, which is involved in the compound’s mode of action, can be performed under visible light irradiation and operationally simple conditions at room temperature . Therefore, factors such as light exposure and temperature can potentially affect the compound’s action.
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light irradiation facilitates the generation of the trifluoromethyl radical . Common reagents include trifluoromethyl sulfonyl chloride and photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photoredox systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the trifluoromethyl group can be oxidized or reduced.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfonyl derivatives .
相似化合物的比较
Similar Compounds
Trifluoromethylated Aromatic Compounds: These compounds also feature the trifluoromethyl group and exhibit similar stability and lipophilicity.
Trifluoromethylketones: Known for their use in various synthetic applications and biological studies.
Alkyltriflones: Utilized in the synthesis of diverse fluorinated compounds through selective C–F bond activation.
属性
IUPAC Name |
ethyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJNHUAEPSYCRU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446233 | |
| Record name | Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88767-98-0 | |
| Record name | Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


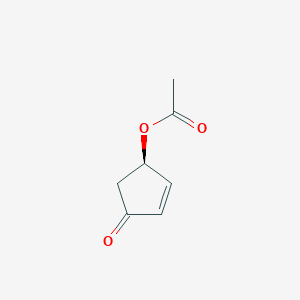
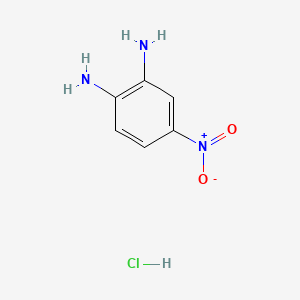

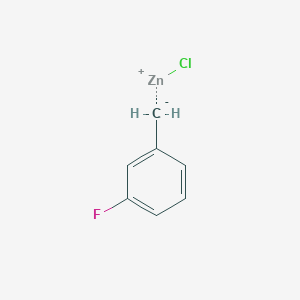
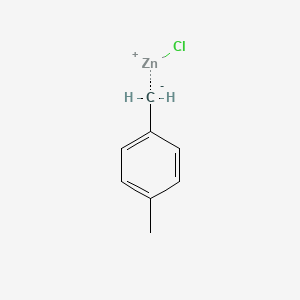
![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)
